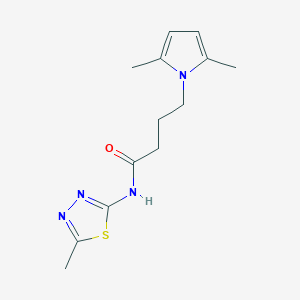

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9-6-7-10(2)17(9)8-4-5-12(18)14-13-16-15-11(3)19-13/h6-7H,4-5,8H2,1-3H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJICVDSLOIZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NC2=NN=C(S2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

Coupling Reaction: The final step involves coupling the pyrrole and thiadiazole rings with a butanamide linker. This can be achieved through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Monoclonal Antibody Production

Recent studies have indicated that similar pyrrole-based compounds can enhance the production of monoclonal antibodies (mAbs) in cell cultures. For instance, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , was shown to improve mAb production by suppressing cell growth while increasing glucose uptake and intracellular ATP levels . This suggests that the compound may have similar effects and could be utilized to optimize bioprocesses in therapeutic antibody production.

Antimicrobial Activity

Compounds containing thiadiazole moieties are known for their antimicrobial properties. The incorporation of a thiadiazole group in the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide may enhance its efficacy against various pathogens. Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of chemical compounds. SAR studies on related compounds have revealed that specific structural features contribute to biological activity. For example, the 2,5-dimethylpyrrole unit has been identified as a critical component that enhances cell-specific productivity in mAb production . Similar investigations into the SAR of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide could yield insights into how modifications can improve its pharmacological profiles.

Bioprocess Optimization

A case study involving the optimization of bioprocesses for mAb production using pyrrole-based compounds demonstrated significant improvements in yield and quality attributes. The study utilized both batch and fed-batch culture systems to evaluate the effects of these compounds on CHO cell lines . It was found that the addition of specific derivatives led to enhanced productivity without compromising cell viability.

Antibacterial Screening

Another potential study could focus on screening 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide against various bacterial strains to assess its antimicrobial efficacy. This would involve determining minimum inhibitory concentrations (MICs) and evaluating the compound's mechanism of action through biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several sulfonamide-thiadiazole and pyrrole-thiadiazole hybrids. Key comparisons include:

Key Observations

Bioactivity Correlation : Compound 14 , which incorporates a thiadiazole-thioether and urea group, exhibited anticancer activity in vitro, suggesting that the thiadiazole moiety enhances cytotoxicity. The target compound’s amide linker may offer improved metabolic stability compared to urea derivatives.

Structural Flexibility : The target compound’s butanamide chain provides conformational flexibility, which may enhance binding to biological targets compared to rigid analogs like 796056-06-9 .

Research Findings and Limitations

- Anticancer Potential: Thiadiazole-containing compounds (e.g., compound 14) inhibit cancer cell proliferation by targeting tubulin or kinase pathways . The target compound’s pyrrole ring may further modulate selectivity, as pyrroles are known to interact with DNA and enzymes like COX-2 .

- Antimicrobial Activity : Though untested for the target compound, structurally related sulfonamide-thiadiazoles (e.g., compound 3) show antibacterial effects against Gram-positive strains, likely due to sulfonamide-mediated folate pathway disruption .

- Data Gaps: No direct experimental data (e.g., IC50, MIC) are available for the target compound. Its predicted solubility and bioavailability, inferred from analogs, suggest moderate LogP (~2.5) due to the balance between hydrophobic (pyrrole, thiadiazole) and hydrophilic (amide) groups.

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrrole moiety and a thiadiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.36 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiadiazole ring is known to exhibit inhibitory effects on several enzymes critical in metabolic pathways. For instance, compounds containing thiadiazole have been reported to inhibit cyclooxygenase and other enzymes involved in inflammation and cancer progression .

- Cell Growth Modulation : Similar compounds have demonstrated the ability to suppress cell growth while enhancing glucose uptake in cell cultures. For example, studies on related pyrrole derivatives have shown increased cell-specific productivity during monoclonal antibody production .

Anticancer Properties

Research indicates that derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl) exhibit anticancer properties by modulating key cellular pathways:

- Cell Viability : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines while promoting apoptosis. This effect is often linked to the modulation of ATP levels within the cells, which is crucial for energy metabolism and cell survival .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Compounds similar to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide have shown efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Research Findings and Case Studies

A comparative analysis of various studies highlights the biological activity of the compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the pyrrole and thiadiazole moieties significantly affect biological activity. The presence of the 2,5-dimethylpyrrole enhances cell-specific productivity and overall efficacy against target cells .

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : Use a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base to facilitate alkylation of the thiadiazole moiety, as demonstrated in analogous thiadiazole syntheses .

- Cyclocondensation : Reflux intermediates in ethanol or 1,4-dioxane with stoichiometric equivalents of reactants (e.g., 2,5-dimethoxytetrahydrofuran) to form the pyrrole ring .

- Yield Optimization :

| Variable | Level 1 | Level 2 |

|---|---|---|

| Solvent | DMF | Ethanol |

| Base | K₂CO₃ | NaH |

| Temp (°C) | 25 | 80 |

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility Testing :

- Stability Analysis :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS.

- Use Arrhenius kinetics to predict shelf-life under standard conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

Methodological Answer:

- Quantum Chemical Calculations :

- Machine Learning Integration :

Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Data Contradiction Analysis :

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.

- Mechanistic Studies :

- Use fluorescence microscopy to track cellular uptake.

- Perform ROS assays to differentiate antimicrobial (membrane disruption) vs. cytotoxic (oxidative stress) modes .

- Statistical Validation : Apply ANOVA to confirm significance thresholds (p < 0.05) and rule out experimental variability .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s tautomeric behavior?

Methodological Answer:

- Multi-Nuclear NMR :

- X-ray Crystallography :

Q. How can researchers design in vitro assays to study the compound’s inhibition of specific enzymatic targets (e.g., kinases)?

Methodological Answer:

- Assay Design :

- Data Interpretation :

- Generate heatmaps of inhibition percentages and apply hierarchical clustering to identify target families.

Q. What strategies are recommended for scaling up synthesis while maintaining purity >98%?

Methodological Answer:

- Process Optimization :

- Quality Control :

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s thiadiazole moiety?

Methodological Answer:

- SAR Workflow :

- Computational SAR :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.